An In-Depth Technical Guide to (S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate: A Chiral Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to (S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate: A Chiral Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of (S)-tert-butyl 2-methyl-1,4-diazepane-1-carboxylate, a key chiral building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, synthesis, and applications, emphasizing the scientific rationale behind its use and providing actionable experimental insights.
Introduction: The Strategic Importance of a Privileged Scaffold
The quest for novel therapeutics with high efficacy and specificity is a cornerstone of modern drug discovery. In this pursuit, certain molecular frameworks, known as "privileged structures," have emerged as exceptionally valuable starting points for the synthesis of diverse and biologically active compounds. The 1,4-diazepane ring system is one such scaffold, recognized for its conformational flexibility and ability to interact with a wide array of biological targets. This inherent versatility has led to the development of numerous drugs with applications ranging from central nervous system disorders to anticancer therapies.[1][2]
(S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate represents a sophisticated iteration of this privileged scaffold. Its utility is enhanced by three key features:
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The 1,4-Diazepane Core: This seven-membered heterocyclic ring provides a three-dimensional architecture that can be readily modified to optimize binding to target proteins.
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The (S)-Chiral Center: The methyl group at the 2-position introduces a stereocenter, which is often critical for achieving selective and potent interactions with chiral biological macromolecules like enzymes and receptors.[3] The specific (S)-configuration can confer a significant therapeutic advantage over the racemic mixture or the (R)-enantiomer.
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The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on one of the nitrogen atoms is a robust and easily removable protecting group. This allows for selective chemical transformations at the other nitrogen atom, providing a versatile handle for further molecular elaboration.
This guide will explore the synthesis of this important chiral building block, its key physicochemical properties, and its application in the development of novel therapeutic agents.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of (S)-tert-butyl 2-methyl-1,4-diazepane-1-carboxylate is essential for its effective use in synthesis and for predicting its behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 1035226-84-6 | [4] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [5] |
| Molecular Weight | 214.30 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | ≥97% | [4] |
While detailed, publicly available spectroscopic data for this specific compound is limited, the expected spectral characteristics can be inferred from its structure and from data available for similar compounds.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), the methyl group (a doublet), and a series of complex multiplets for the methylene protons of the diazepane ring.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group, and the various carbons of the diazepane ring and the methyl group.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis of (S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate: A Representative Protocol
The proposed synthesis involves a multi-step sequence starting from a readily available chiral precursor, followed by the construction of the diazepane ring via an intramolecular cyclization reaction.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for (S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate.
Step-by-Step Experimental Protocol (Adapted)
The following protocol is an adaptation of the synthesis of the 3-methyl isomer and should be optimized for the synthesis of the 2-methyl analog.[6]
Step 1: Synthesis of a Suitable Linear Diamine Precursor
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Start with a commercially available chiral starting material, such as (S)-1,2-diaminopropane.
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Selectively protect one of the amino groups. The choice of protecting group is crucial and should be orthogonal to the Boc group to be introduced later. A nosyl (Ns) group is a suitable option as demonstrated in the synthesis of the 3-methyl isomer.
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The remaining free amino group is then reacted with a suitable three-carbon electrophile containing a leaving group (e.g., a halide) at one end and a protected hydroxyl group at the other. This chain extension step is critical for forming the seven-membered ring in a later step.
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Deprotection of the hydroxyl group furnishes the linear diamino alcohol precursor.
Step 2: Intramolecular Cyclization to Form the Diazepane Ring
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The key ring-forming step can be achieved via an intramolecular Fukuyama-Mitsunobu reaction of the N-nosyl diamino alcohol.[6] This reaction involves the activation of the hydroxyl group with a phosphine and an azodicarboxylate, followed by nucleophilic attack by the nosyl-protected amine.
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The choice of reagents and reaction conditions is critical to ensure high yields and prevent side reactions.
Step 3: Deprotection and Boc Protection
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The nosyl group on the cyclized product is removed under mild conditions, typically using a thiol and a base.
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The resulting free secondary amine of the (S)-2-methyl-1,4-diazepane is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base to yield the final product.
Rationale for Experimental Choices
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Choice of Chiral Starting Material: The use of an enantiomerically pure starting material is the most efficient way to introduce the desired stereochemistry into the final product.
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Orthogonal Protecting Groups: The use of protecting groups that can be removed under different conditions (e.g., nosyl and Boc) is a fundamental strategy in multi-step synthesis, allowing for selective deprotection and functionalization.
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Fukuyama-Mitsunobu Reaction: This reaction is a powerful tool for forming C-N bonds and is particularly well-suited for intramolecular cyclizations to form medium-sized rings like diazepanes.
Applications in Drug Discovery and Development
The (S)-tert-butyl 2-methyl-1,4-diazepane-1-carboxylate scaffold is a valuable building block for the synthesis of a variety of pharmacologically active compounds. The diazepine nucleus is a common feature in drugs targeting the central nervous system, but its applications extend to other therapeutic areas as well.[1][2]
While specific drugs synthesized directly from the title compound are not widely reported in publicly accessible literature, the strategic importance of the 2-methyl-1,4-diazepane moiety is evident in several patented and investigational compounds. For instance, derivatives of this scaffold have been explored as:
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Orexin Receptor Antagonists: The orexin system is involved in regulating the sleep-wake cycle, and antagonists of orexin receptors are used to treat insomnia. The chiral 2-methyl-1,4-diazepane core can provide the necessary conformational constraints for optimal binding to these receptors. A notable example is Suvorexant, which contains a chiral 7-methyl-1,4-diazepane core.[7][8]
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Glycosidase Inhibitors: Certain derivatives of diazepanes have been investigated as inhibitors of glycosidases, enzymes that play a role in various cellular processes. Inhibition of these enzymes has potential therapeutic applications in diseases such as diabetes and neurodegenerative disorders like Alzheimer's disease.[9]
The general synthetic utility of (S)-tert-butyl 2-methyl-1,4-diazepane-1-carboxylate in drug development is illustrated in the following workflow:
Sources
- 1. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. scbt.com [scbt.com]
- 5. tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US10336775B2 - Glycosidase inhibitors - Google Patents [patents.google.com]
